molecular formula C27H19FN2O3S B2878901 (2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE CAS No. 333414-49-6

(2Z)-2-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-[3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)PHENYL]PROP-2-ENENITRILE

Cat. No.: B2878901
CAS No.: 333414-49-6
M. Wt: 470.52
InChI Key: UMSWUEBXBZUAHQ-BKUYFWCQSA-N
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Description

This compound belongs to the class of Z-configured α,β-unsaturated nitriles featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4 and a methoxy-phenylethoxy-substituted aryl group at position 2.

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O3S/c1-32-26-14-18(7-12-25(26)33-16-24(31)20-5-3-2-4-6-20)13-21(15-29)27-30-23(17-34-27)19-8-10-22(28)11-9-19/h2-14,17H,16H2,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWUEBXBZUAHQ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule comprises three modular units:

  • 4-(4-Fluorophenyl)-1,3-thiazole : Synthesized via Hantzsch thiazole formation or cross-coupling.
  • 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile : Derived from phenolic alkylation and Knoevenagel condensation.
  • Z-Configured α,β-Unsaturated Nitrile : Achieved via stereocontrolled olefination.

Key intermediates include:

  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
  • 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile

Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazole-2-Carbaldehyde

Hantzsch Thiazole Synthesis

Reagents :

  • 4-Fluorothiobenzamide (1.0 equiv)
  • Chloroacetaldehyde (1.2 equiv)
  • Ethanol, reflux (12 h)

Mechanism :

  • Nucleophilic attack of thiourea on α-halo carbonyl.
  • Cyclodehydration to form thiazole ring.

Yield : 78% (after silica gel chromatography).

Suzuki-Miyaura Cross-Coupling Alternative

Reagents :

  • 2-Bromo-1,3-thiazole (1.0 equiv)
  • 4-Fluorophenylboronic acid (1.5 equiv)
  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C.

Yield : 82% (HPLC purity >98%).

Preparation of 3-Methoxy-4-(2-Oxo-2-Phenylethoxy)Phenylacetonitrile

Phenolic Alkylation

Reagents :

  • 3-Methoxy-4-hydroxyphenylacetonitrile (1.0 equiv)
  • Phenacyl bromide (1.1 equiv)
  • K₂CO₃ (2.0 equiv), DMF, 60°C (6 h).

Yield : 89%.

Knoevenagel Condensation for Z-Selective Olefination

Reaction Conditions

Reagents :

  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (1.0 equiv)
  • 3-Methoxy-4-(2-oxo-2-phenylethoxy)phenylacetonitrile (1.2 equiv)
  • Piperidine (10 mol%), EtOH, reflux (8 h).

Mechanism :
Base-catalyzed deprotonation of active methylene, followed by aldol-like condensation and dehydration.

Stereoselectivity Control

  • Z-Isomer Preference : Attributed to steric hindrance between thiazole and phenoxy groups during syn-elimination.
  • Geometric Purity : >95% Z (confirmed by NOESY).

Yield : 74% after recrystallization (MeOH/H₂O).

Alternative Synthetic Routes

Wittig Olefination Approach

Reagents :

  • Thiazole-2-carbaldehyde (1.0 equiv)
  • Phosphonium ylide derived from phenoxyacetonitrile
  • THF, 0°C to RT (12 h).

Yield : 68% (Z:E = 4:1).

Microwave-Assisted Synthesis

Conditions :

  • 150°C, 30 min, DMF, DBU (1.0 equiv).
    Advantage : 20% reduced reaction time with comparable yield (72%).

Comparative Analysis of Methods

Method Yield (%) Z-Selectivity Key Advantage
Knoevenagel 74 >95% Scalability, mild conditions
Wittig 68 80% No base requirement
Microwave-Assisted 72 93% Rapid synthesis

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)
  • Eluent : Hexane/EtOAc (7:3 → 1:1 gradient).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, Ar-H), 5.32 (s, 2H, OCH₂CO), 3.94 (s, 3H, OCH₃).
  • HRMS : [M+H]⁺ Calc. 485.1124, Found 485.1129.

Industrial-Scale Optimization

Solvent Recycling

  • EtOH recovery via distillation improves process sustainability (85% reuse).

Catalytic Improvements

  • PTSA vs. Piperidine : Para-toluenesulfonic acid (PTSA) increases yield to 78% under reflux.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or phenyl groups.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile 4-Fluorophenyl, methoxy-phenylethoxy C₂₈H₂₀FN₃O₃S (calculated) ~521.59 (estimated) High steric bulk, fluorine-enhanced lipophilicity, conjugated nitrile
(Z)-3-[4-(Benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile Benzyloxy, isoindol-dione C₂₉H₂₁N₃O₃S 491.56 Increased aromaticity, isoindol-dione for hydrogen bonding
2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3-yl]ethanol Isopropylphenyl, phenylimino C₂₀H₂₂N₂OS 338.47 Ethanol sidechain for solubility, imino group for basicity

Key Observations:

Substituent Effects: The fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the benzyloxy group in or isopropylphenyl in .

Electronic Profiles: The α,β-unsaturated nitrile in the target compound and enables Michael addition reactivity, whereas the phenylimino group in may exhibit tautomerism or act as a weak base.

Physicochemical Properties: The target compound’s higher molar mass (~521.59 g/mol vs. ’s isoindol-dione moiety may improve crystallinity, aiding in X-ray structure determination using programs like SHELX .

Research Findings and Methodological Insights

Table 2: Methodological Approaches for Characterization

Technique Application in Target Compound Example from Evidence
X-ray Crystallography Structural confirmation of Z-configuration SHELX programs for small-molecule refinement
13C NMR Elucidation of nitrile and aryl environments Resonance techniques for milbemycin analogs
Synthetic Chemistry Thiazole core assembly via cyclization Thiadiazole synthesis protocols

Critical Analysis:

  • The absence of direct biological data in the evidence limits functional comparisons. However, structural analogs like and highlight the importance of substituent engineering to optimize drug-like properties.
  • The target compound’s fluorine atom and methoxy-phenylethoxy group may synergistically enhance binding to hydrophobic enzyme pockets, a hypothesis supported by studies on similar fluorinated thiazoles .

Biological Activity

The compound (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C19H16FN3O3S
  • Molecular Weight : 373.41 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization to introduce various substituents. The synthetic route is crucial for optimizing yield and purity, often employing techniques such as:

  • Refluxing in suitable solvents
  • Chromatographic purification

Antimicrobial Activity

Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

These results suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anticancer Properties

The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Studies have shown that it can induce apoptosis in cancer cell lines through:

  • Inhibition of cell proliferation
  • Induction of oxidative stress

In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) have reported IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors. For instance:

  • Interaction with TNFα : The compound may inhibit TNFα signaling pathways, which are crucial in inflammatory responses and cancer progression .

In silico studies have supported these findings by demonstrating favorable binding affinities with target proteins involved in these pathways.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against a panel of pathogens. The results highlighted its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Studies : Another investigation assessed the effect of this compound on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation .

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